Ethyl 2-amino-2-(3-ethoxyphenyl)acetate hydrochloride
Description
Ethyl 2-amino-2-(3-ethoxyphenyl)acetate hydrochloride is a synthetic amino acid ester hydrochloride characterized by an ethyl ester group, a central amino acid backbone, and a 3-ethoxyphenyl substituent. The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
ethyl 2-amino-2-(3-ethoxyphenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-3-15-10-7-5-6-9(8-10)11(13)12(14)16-4-2;/h5-8,11H,3-4,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLAAYRCISOZJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-amino-2-(3-ethoxyphenyl)acetate hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, highlighting its significance in medicinal chemistry.
Chemical Structure and Synthesis
This compound is characterized by its ethoxy and amino functional groups attached to a phenyl ring. The synthesis typically involves the reaction of ethyl acetate with 3-ethoxyphenylamine, followed by hydrochloric acid treatment to yield the hydrochloride salt.
1. Antimicrobial Activity
Research indicates that compounds similar to ethyl 2-amino-2-(3-ethoxyphenyl)acetate exhibit significant antimicrobial properties. A study reported that derivatives with similar structures showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against Bacillus subtilis and from 2.33 to 156.47 µM against Escherichia coli, suggesting a broad-spectrum antimicrobial potential .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
2. Antifungal Activity
In addition to antibacterial properties, ethyl 2-amino-2-(3-ethoxyphenyl)acetate has been associated with antifungal activity. Compounds in this category have shown effectiveness against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .
3. Anticancer Potential
The anticancer activity of related compounds has been explored through various in vitro assays. For instance, certain derivatives demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and Caco2 (colon cancer), with IC50 values indicating moderate to high efficacy . These findings suggest that the compound may inhibit cancer cell proliferation through multiple mechanisms.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of ethyl 2-amino-2-(3-ethoxyphenyl)acetate against clinical isolates of E. coli and Staphylococcus aureus. The study found that the compound exhibited a significant reduction in bacterial growth at concentrations as low as 10 µM, highlighting its potential as an effective antimicrobial agent .
Case Study: Anticancer Activity
In another investigation, the compound was tested for its effects on MCF-7 cells using an MTT assay, revealing an IC50 value of approximately 30 µM after a 48-hour treatment period. This suggests that it may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
Scientific Research Applications
Medicinal Chemistry Applications
a. Analgesic and Anti-inflammatory Properties
Preliminary studies suggest that Ethyl 2-amino-2-(3-ethoxyphenyl)acetate hydrochloride exhibits analgesic and anti-inflammatory effects. The presence of the amino group may enhance its interaction with pain receptors, potentially leading to modulation of pain perception and inflammatory responses. Research is ongoing to elucidate the specific mechanisms of action, which may involve receptor interactions and metabolic pathways .
b. Synthesis of Related Compounds
The compound can serve as a precursor in synthesizing other biologically active derivatives. For instance, modifications to the ethoxy group or the introduction of halogen substitutions can yield compounds with enhanced pharmacological profiles .
This compound has been evaluated for various biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains, indicating potential as an antimicrobial agent. |
| Antioxidant | Shows promise in reducing oxidative stress in cellular models. |
| Anticancer | Preliminary data suggest it may inhibit tumor growth in vitro, warranting further investigation. |
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound:
- Synthesis Methodology : The compound is synthesized via a multi-step process involving the reaction of ethyl acetate derivatives with amines under controlled conditions. Chromatographic techniques are often employed for purification .
- In Vivo Studies : Animal models have been used to assess the analgesic properties of the compound, demonstrating a reduction in pain response comparable to established analgesics .
Comparative Analysis with Related Compounds
A comparative analysis highlights how this compound stands out among similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-amino-2-(3-methoxyphenyl)acetate | Lacks ethoxy substitution | Less potent in analgesic assays |
| Ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate | Contains hydroxyl instead of ethoxy | Different solubility profile |
| Ethyl 2-amino-2-(3-fluorophenyl)acetate | Fluorinated derivative | Enhanced bioactivity in certain assays |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogen-Substituted Derivatives
- Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride (CAS 141109-13-9): Substituent: 2-chlorophenyl (electron-withdrawing Cl). Ester group: Methyl (smaller alkyl chain vs. ethyl).
- Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate Hydrochloride (CAS 1956332-71-0): Substituent: Heteroaromatic 3-chloropyridin-4-yl. Impact: Pyridine ring introduces basicity and hydrogen-bonding capability, improving solubility in polar solvents. Chlorine enhances electrophilicity, which may affect covalent binding in enzyme inhibition .
Alkoxy and Fluoro-Substituted Derivatives
- Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate Hydrochloride (CAS 1803565-56-1): Substituents: 3-fluoro (electron-withdrawing) and 4-methoxy (electron-donating). Impact: Methoxy group at para position balances lipophilicity, while fluorine enhances metabolic stability via reduced oxidative degradation .
- Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate Hydrochloride (CAS 1956311-14-0): Substituents: 3-fluoro and 2-methyl (steric hindrance). Impact: Methyl group ortho to the amino acid backbone may restrict conformational flexibility, affecting binding kinetics .
Ester Group Modifications
Heterocyclic and Complex Substituents
- Ethyl 2-amino-2-(oxan-3-yl)acetate Hydrochloride (CAS 1443979-75-6): Substituent: Oxane (tetrahydropyran) ring. Impact: The oxygen-containing heterocycle enhances solubility and introduces stereochemical complexity, which could influence chiral recognition in biological systems .
- Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate Hydrochloride: Substituent: Pyrazole ring with 4-fluorophenyl and methyl groups. Impact: The pyrazole’s nitrogen atoms enable hydrogen bonding, while fluorophenyl groups enhance target specificity, likely useful in kinase inhibition .
Structural and Pharmacological Implications
Key Data Table
Preparation Methods
Preparation Routes and Reaction Conditions
Condensation and Esterification Pathway
One common approach starts with 3-ethoxyphenylacetic acid derivatives, which undergo condensation with aldehydes or ketones, followed by esterification to form ethyl esters:
Step 1: Condensation
For example, 3-ethoxyphenylacetic acid can be reacted with an appropriate aldehyde in the presence of acetic anhydride and triethylamine as a base catalyst. The reaction temperature is typically around 120 °C, maintained for about 5 hours to ensure completion. This step yields intermediate acrylic compounds with high efficiency (yields up to 85%).Step 2: Esterification
The intermediate is then subjected to esterification using ethanol or ethanol-water mixtures (e.g., 95% ethanol-water) as solvents. Recrystallization is performed from these solvents to purify the ethyl ester.
Amination and Reduction Steps
Step 3: Amination
The α-position amino group is introduced by reacting the ester intermediate with ammonia or amine sources under controlled conditions. Hydrogenation or catalytic reduction may be employed to convert nitro precursors to amino groups, often using palladium on charcoal catalysts in ethanol under hydrogen atmosphere at room temperature.Step 4: Hydrochloride Salt Formation
The free amine is converted into the hydrochloride salt by treatment with concentrated hydrochloric acid at low temperatures (0–5 °C). This step improves the compound’s stability and facilitates isolation by crystallization.
Key Experimental Parameters and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation | 3-ethoxyphenylacetic acid, aldehyde, acetic anhydride, triethylamine | 120 | 5 hours | ~85 | Use of triethylamine base enhances yield |
| Esterification | Ethanol or ethanol-water mixture | Reflux or room temp | Variable | High | Recrystallization from 95% ethanol-water mixture |
| Amination/Reduction | Palladium on charcoal, ethanol, H2, sulfuric acid | Room temp | Several hours | 70–90 | Controlled hydrogenation critical for selectivity |
| Salt Formation | Concentrated HCl | 0–5 | 30–45 minutes | Quantitative | Cooling prevents decomposition |
Representative Synthetic Example
An illustrative synthesis based on the above methods:
Condensation: 16.6 g (0.1 mol) of 3-ethoxyphenylacetic acid is mixed with 12.2 g (0.1 mol) of salicylic aldehyde, 40.8 g (0.4 mol) acetic anhydride, and 25.3 g (0.25 mol) triethylamine. The mixture is heated to 120 °C for 5 hours. Upon cooling and adding ice water, the solid intermediate is filtered and dried.
Esterification and Purification: The intermediate is dissolved in 95% ethanol-water and recrystallized to yield the ethyl ester.
Amination: The ester is hydrogenated in ethanol with 10% Pd/C catalyst under H2 atmosphere at room temperature for several hours. After removal of the catalyst, the solution is treated with concentrated HCl at 0–5 °C to precipitate the hydrochloride salt.
Isolation: The hydrochloride salt is filtered, washed, and dried to obtain Ethyl 2-amino-2-(3-ethoxyphenyl)acetate hydrochloride as a crystalline solid.
Research Findings and Considerations
Reaction Efficiency: The condensation and esterification steps are highly efficient when appropriate molar ratios and temperatures are maintained, with yields often exceeding 80%.
Purity Control: Recrystallization from ethanol-water mixtures is effective for removing impurities and obtaining high-purity ester intermediates.
Catalyst Selection: Palladium on charcoal is preferred for reduction steps due to its selectivity and mild reaction conditions, preventing over-reduction or side reactions.
Salt Formation: Formation of the hydrochloride salt at low temperature stabilizes the amino ester, facilitating handling and storage.
Solvent Use: Ethanol and ethyl acetate are commonly used solvents in various steps, chosen for their ability to dissolve intermediates and ease of removal.
Summary Table of Preparation Methods
| Preparation Step | Method Summary | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Condensation | Acid + aldehyde + acetic anhydride + base | 3-ethoxyphenylacetic acid, salicylic aldehyde, triethylamine | 120 °C, 5 h | Acrylic intermediate, ~85% yield |
| Esterification | Recrystallization in ethanol-water | Ethanol, water | Reflux or room temp | Purified ethyl ester |
| Amination/Reduction | Catalytic hydrogenation | Pd/C catalyst, H2, ethanol | Room temp, several hours | Amino ester intermediate |
| Hydrochloride Salt Formation | Acidification with HCl | Concentrated HCl | 0–5 °C, 30–45 min | Stable hydrochloride salt |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
